1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride

Overview

Description

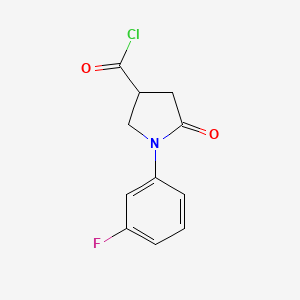

1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride is a chemical compound that features a fluorophenyl group attached to a pyrrolidine ring, which is further connected to a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride typically involves the reaction of 3-fluorobenzoyl chloride with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols or amines.

Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base like triethylamine or pyridine.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential in developing new pharmaceuticals, particularly in the context of:

- Antimicrobial Agents : Studies have indicated that derivatives of pyrrolidine compounds can exhibit significant antibacterial properties. The fluorine atom may enhance the lipophilicity and metabolic stability of the resulting drugs, making them more effective against resistant strains of bacteria .

- Anticancer Compounds : Research has focused on synthesizing analogs of this compound to explore their efficacy as anticancer agents. The structural modifications can lead to enhanced activity against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Synthesis of Complex Molecules

The compound serves as a versatile intermediate in organic synthesis. Its reactive carbonyl chloride group allows for:

- Acylation Reactions : It can be used to modify amines and alcohols, leading to the formation of more complex molecules that are essential in drug development.

- Formation of Thiourea Derivatives : The reaction with thioureas can yield compounds with potential biological activity, which are being explored for their therapeutic effects .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help in understanding:

- Mechanism of Action : By simulating interactions with target proteins, researchers can elucidate how modifications to the compound might enhance or reduce its biological activity.

- Lead Compound Identification : Through these computational methods, potential lead candidates for drug development can be identified based on their predicted efficacy and safety profiles .

Case Study 1: Antibacterial Activity

A study published in 2016 evaluated the antibacterial properties of synthesized derivatives of 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride. The results demonstrated that certain derivatives exhibited significant inhibition against multidrug-resistant strains of Staphylococcus aureus. The structure-activity relationship indicated that modifications at the fluorophenyl position could enhance antibacterial potency while minimizing toxicity .

Case Study 2: Anticancer Properties

In another research effort, a series of compounds derived from this compound were tested against various cancer cell lines, including breast and lung cancer models. Results showed promising cytotoxic effects, with IC50 values indicating effective growth inhibition at low concentrations. Further investigation into the apoptotic pathways revealed that these compounds induced programmed cell death through caspase activation .

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the binding affinity of the compound to its target, while the carbonyl chloride group can participate in covalent bonding with nucleophilic residues in the target protein. This interaction can lead to the inhibition or modulation of the target’s activity, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

1-(3-Fluorophenyl)piperazine: This compound features a similar fluorophenyl group but is attached to a piperazine ring instead of a pyrrolidine ring.

1-(3-Fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea: This compound also contains a fluorophenyl group but has a different functional group and structure.

Uniqueness

1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride is unique due to its specific combination of functional groups and structural features. The presence of the fluorophenyl group can enhance its binding affinity and specificity for certain molecular targets, while the carbonyl chloride group provides a reactive site for further chemical modifications.

Biological Activity

Overview

1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride, with the CAS number 1105195-44-5, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is CHClFNO, and it has a molecular weight of approximately 241.64 g/mol. This compound features a pyrrolidine ring, which is often associated with various pharmacological properties.

The biological activity of this compound is largely attributed to its structural components. The presence of the fluorophenyl group may enhance lipophilicity and improve binding affinity to biological targets, such as enzymes or receptors involved in various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, although specific targets remain to be fully elucidated.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains.

- Antitumor Effects : Initial studies suggest potential cytotoxicity against cancer cell lines.

- Anti-inflammatory Properties : Compounds in this class may modulate inflammatory responses.

Case Studies and Experimental Data

- Antimicrobial Activity : A study evaluated the antibacterial properties of various pyrrolidine derivatives, including those structurally related to this compound. Results indicated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

- Cytotoxicity Assays : In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced apoptosis at concentrations above 10 µM. Flow cytometry analyses revealed increased annexin V positivity, indicating early apoptotic events.

- Enzyme Inhibition Studies : A series of enzyme assays highlighted the potential of this compound as a selective inhibitor for certain proteases. The IC values ranged from 20 to 50 µM, showing promise for further development as a therapeutic agent.

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

1-(3-fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO2/c12-11(16)7-4-10(15)14(6-7)9-3-1-2-8(13)5-9/h1-3,5,7H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOXDWLCODITIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901206200 | |

| Record name | 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901206200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105195-44-5 | |

| Record name | 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105195-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901206200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.